molecular formula C4H10ClFN2O2S B2444146 3-Aminopyrrolidine-1-sulfonyl fluoride;hydrochloride CAS No. 2567497-77-0

3-Aminopyrrolidine-1-sulfonyl fluoride;hydrochloride

Cat. No.: B2444146
CAS No.: 2567497-77-0
M. Wt: 204.64
InChI Key: FQJMJELJISJFOL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-Aminopyrrolidine-1-sulfonyl fluoride;hydrochloride” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Physical and Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 204.65 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Biology

  • Synthesis of Heterocyclic Sulfonyl Fluorides: A study by Wu and Qin (2023) describes the synthesis of various pyrazolo[1,5-a]pyridinyl, pyrazolo[1,5-a]quinolinyl, and pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides. This synthesis demonstrates broad substrate specificity and operational simplicity, suggesting its potential in medicinal chemistry (Wu & Qin, 2023).
  • Development of Synthetic Methods: Research by Xu et al. (2019) focuses on the synthesis of aliphatic sulfonyl fluorides for use as reactive probes in chemical biology and molecular pharmacology. Their study presents a facile approach for synthesizing these compounds, which are important for drug development and modification of natural products (Xu et al., 2019).

Material Science and Polymer Chemistry

  • Modification of Ionomer Precursors: A 1997 study by Greso et al. used the sulfonyl fluoride precursor of Nafion® ionomer as a reaction medium for sol-gel reactions, highlighting the material's potential in polymer chemistry and material science (Greso et al., 1997).

Pharmacology and Drug Discovery

  • Metabolic Activation in Drug Design: Xu et al. (2004) evaluated the metabolic activation of dipeptidyl peptidase-IV inhibitor analogs containing fluoropyrrolidine, shedding light on the bioactivation mechanisms relevant in drug discovery (Xu et al., 2004).
  • Development of Heterocyclic Sulfonamides: Tucker et al. (2015) used a sulfur-functionalized aminoacrolein derivative for the synthesis of heterocyclic sulfonyl chlorides, fluorides, and sulfonamides, demonstrating its application in parallel medicinal chemistry for drug development (Tucker et al., 2015).

Innovative Synthetic Approaches

  • New Classes of Sulfonyl Fluoride Hubs: Nie et al. (2021) introduced β-chloro alkenylsulfonyl fluorides as a new class of sulfonyl fluoride hubs. Their study demonstrates the versatility and potential applications of these molecules in synthesis and drug modification (Nie et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Properties

IUPAC Name

3-aminopyrrolidine-1-sulfonyl fluoride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FN2O2S.ClH/c5-10(8,9)7-2-1-4(6)3-7;/h4H,1-3,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJMJELJISJFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)S(=O)(=O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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